2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is a chemical compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42. This compound is known for its unique structure, which includes a morpholine ring, a benzothiazole ring, and a phenoxyacetate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols can replace the morpholine group.
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The phenoxyacetate group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The morpholine ring can interact with various proteins, affecting their function and leading to the compound’s biological effects.
Comparison with Similar Compounds
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate can be compared with other similar compounds, such as:
2-Morpholinobenzo[d]thiazol-6-yl 2-phenylacetate: This compound has a phenyl group instead of a phenoxy group, which can affect its chemical reactivity and biological activity.
2-Morpholinobenzo[d]thiazol-6-yl 2-methoxyacetate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-Morpholinobenzo[d]thiazol-6-yl 2-chloroacetate: The chloro group can make the compound more reactive towards nucleophiles, leading to different chemical and biological properties.
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(13-24-14-4-2-1-3-5-14)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGCDMLFJDKSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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